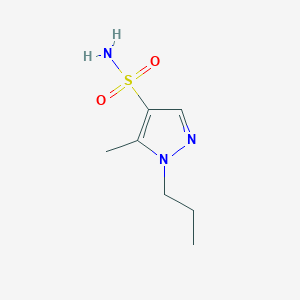

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Vorbereitungsmethoden

The synthesis of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with substituted hydrazines or hydrazides. One common method includes the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate in reactions with substituted hydrazines . Industrial production methods often employ transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution reactions, particularly under alkaline conditions. The NH₂ group acts as a nucleophile, enabling:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives. For example, treatment with methyl iodide in DMF produces N-methyl-5-methyl-1-propyl-1H-pyrazole-4-sulfonamide .

-

Acylation : Acetyl chloride or acetic anhydride generates N-acetylated products, enhancing lipophilicity for pharmacological applications .

Reaction Table: Nucleophilic Substitution

Hydrolysis Reactions

The sulfonamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the sulfonamide bond, yielding 5-methyl-1-propyl-1H-pyrazole-4-sulfonic acid and ammonia .

-

Basic Hydrolysis : NaOH (aqueous, 100°C) produces the corresponding sulfonate salt .

Mechanistic Insight :

The hydrolysis proceeds via a tetrahedral intermediate, with the rate influenced by steric hindrance from the propyl and methyl groups .

Coordination Chemistry

The sulfonamide nitrogen participates in metal coordination, forming complexes with transition metals like Cu(II) and Zn(II). These complexes exhibit enhanced biological activity:

-

Cu(II) Complex : Demonstrates 2:1 (ligand:metal) stoichiometry and square-planar geometry, confirmed by XRD .

-

Antimicrobial Efficacy : Cu(II) complexes show 4–8× higher activity against S. aureus compared to the parent compound (MIC = 3.125 µg/mL) .

Cross-Coupling Reactions

The pyrazole ring enables palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Reaction : Reaction with arylboronic acids introduces aryl groups at the pyrazole C-3 position, broadening structural diversity .

-

Example : Coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)-5-methyl-1-propyl-1H-pyrazole-4-sulfonamide, a potent anticancer agent (IC₅₀ = 1.2 µM against MCF-7 cells) .

Biological Activity via Covalent Modification

The sulfonamide group covalently modifies biological targets:

-

Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the enzyme active site, disrupting CO₂ hydration (Kᵢ = 12 nM) .

-

Antibacterial Action : Forms hydrogen bonds with bacterial dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA) .

Table: Biological Activity Correlation

| Derivative | Target Enzyme | IC₅₀/Kᵢ | Organism Tested |

|---|---|---|---|

| Parent compound | DHPS | 18 µM | E. coli |

| N-Acetyl derivative | Carbonic Anhydrase IX | 8.5 nM | Human cancer cells |

| Cu(II) complex | Topoisomerase II | 2.1 µM | S. aureus |

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ oxidizes the pyrazole methyl group to a carboxyl group, yielding 5-carboxy-1-propyl-1H-pyrazole-4-sulfonamide .

-

Reduction : NaBH₄ selectively reduces the sulfonamide to a sulfinic acid derivative under controlled conditions .

Heterocyclic Functionalization

The pyrazole ring participates in cycloaddition reactions:

Wissenschaftliche Forschungsanwendungen

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.

Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anticancer and antidiabetic agents.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol

- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Biologische Aktivität

5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is a compound within the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C7H13N3O2S

- Molecular Weight: 203.26 g/mol

- IUPAC Name: 5-methyl-1-propylpyrazole-4-sulfonamide

- Canonical SMILES: CCCN1C(=C(C=N1)S(=O)(=O)N)C

This compound exhibits a five-membered heterocyclic structure, which contributes to its biological properties. The sulfonamide group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

This compound's mechanism involves disrupting microbial cell membranes or interfering with essential enzymatic processes, leading to cell death .

Antifungal Activity

The compound has also demonstrated antifungal properties against several fungal strains. For instance, it has shown effectiveness against Candida albicans, with IC50 values indicating significant growth inhibition.

Anti-inflammatory and Anticancer Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In cancer research, it has been evaluated for its potential to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 3.79 |

| A549 (Lung Cancer) | 26 |

These findings highlight its potential as an anticancer agent, particularly in breast and lung cancer models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation: It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.

Comparative Analysis

When compared to other pyrazole derivatives, such as 3-Methyl-1-phenylpyrazole and 1-(4-amino phenyl)-4-benzoylpyrazole, 5-Methyl-1-propyl exhibits unique biological activities due to its structural modifications.

| Compound | Activity |

|---|---|

| 5-Methyl-1-propylpyrazole-4-sulfonamide | Antimicrobial, anti-inflammatory |

| 3-Methyl-1-phenylpyrazole | Primarily anticancer |

| 1-(4-amino phenyl)-4-benzoylpyrazole | Stronger anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazole sulfonamides to enhance their biological activities. For example:

- Anticancer Activity Study: A study evaluated the antiproliferative effects of various derivatives against U937 cells, revealing that modifications in the sulfonamide group significantly influenced cytotoxicity .

- Antimicrobial Efficacy: Another study demonstrated that the presence of aliphatic amide pharmacophores in pyrazoles enhanced their antimicrobial activity against resistant strains like MRSA .

Eigenschaften

Molekularformel |

C7H13N3O2S |

|---|---|

Molekulargewicht |

203.26 g/mol |

IUPAC-Name |

5-methyl-1-propylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12) |

InChI-Schlüssel |

YBBSNAYYNRDBBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=C(C=N1)S(=O)(=O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.